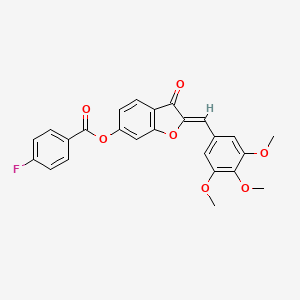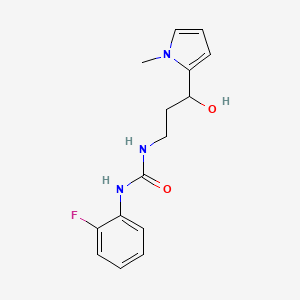
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea, also known as PF-04937319, is a novel and potent small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Dysregulation of GSK-3 has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. PF-04937319 has shown promising results in preclinical studies and is being evaluated as a potential therapeutic agent for these and other diseases.
科学的研究の応用
Central Nervous System Agents
- Ureas with pyrrolidinylidene groups demonstrate anxiolytic activity and muscle-relaxant properties, potentially due to their action on the central nervous system (Rasmussen et al., 1978).
PI3 Kinase Inhibitor Synthesis
- Stereospecific synthesis of urea derivatives has been explored for creating active metabolites of potent PI3 kinase inhibitors (Chen et al., 2010).
Hydrogel Formation
- Urea compounds can form hydrogels in acidic environments, with the physical properties of these gels being influenced by the identity of the anion (Lloyd & Steed, 2011).
Polymer Characterization
- Urea compounds are used in methods to characterize hydroxyl functional groups in polymers containing trace water (Moghimi et al., 2013).
Neuropeptide Y5 Receptor Antagonists
- Trisubstituted phenyl urea derivatives have been synthesized as antagonists for the neuropeptide Y5 receptor, showing significant potential in therapeutic applications (Fotsch et al., 2001).
Luminescence of Carbon Dots
- Urea derivatives play a role in the luminescence phenomena of carbon dots derived from citric acid, aiding in the elucidation of their molecular structure (Kasprzyk et al., 2018).
CCR3 Antagonists
- Pyrrolidinyl phenylurea derivatives have been identified as potent and orally active CCR3 antagonists, indicating potential in treating allergic diseases (Nitta et al., 2012).
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-19-10-4-7-13(19)14(20)8-9-17-15(21)18-12-6-3-2-5-11(12)16/h2-7,10,14,20H,8-9H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWHNCRBWCDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

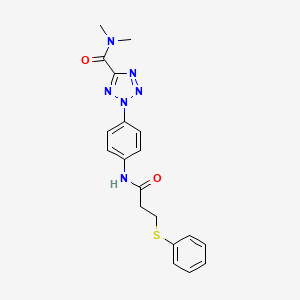
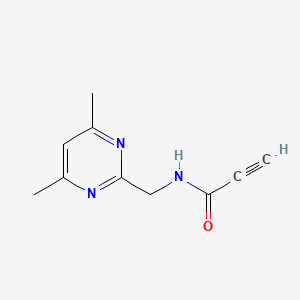
![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)
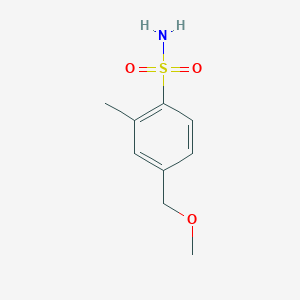
![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)
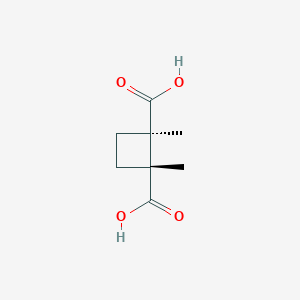
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)
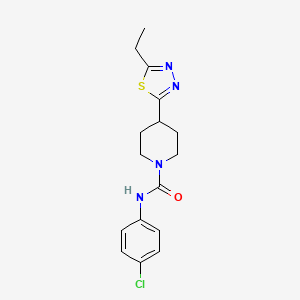
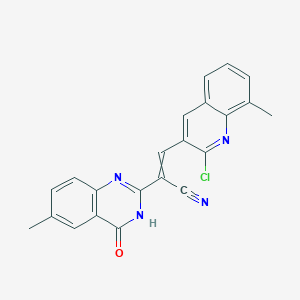
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)
